molecular formula C8H6ClFO5S B2665807 Methyl 2-chloro-4-fluorosulfonyloxybenzoate CAS No. 2411295-42-4

Methyl 2-chloro-4-fluorosulfonyloxybenzoate

Cat. No.: B2665807
CAS No.: 2411295-42-4
M. Wt: 268.64
InChI Key: NSSCYWTVVVRAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-4-fluorosulfonyloxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro group, a fluoro group, and a sulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-fluorosulfonyloxybenzoate typically involves multiple steps. One common method starts with the chlorination of a benzoate ester, followed by the introduction of a fluoro group and a sulfonyloxy group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-fluorosulfonyloxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce the corresponding acid.

Scientific Research Applications

Methyl 2-chloro-4-fluorosulfonyloxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-chloro-4-fluorosulfonyloxybenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-fluorobenzoate: Similar structure but lacks the sulfonyloxy group.

    Methyl 4-chloro-2-fluorobenzoate: Similar structure with different positioning of the chloro and fluoro groups.

Uniqueness

Methyl 2-chloro-4-fluorosulfonyloxybenzoate is unique due to the presence of the sulfonyloxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 2-chloro-4-fluorosulfonyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO5S/c1-14-8(11)6-3-2-5(4-7(6)9)15-16(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSCYWTVVVRAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OS(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.